molecular formula C12H12N4 B14401662 N-Phenylpyridine-3-carboximidohydrazide CAS No. 88485-21-6

N-Phenylpyridine-3-carboximidohydrazide

Cat. No.: B14401662
CAS No.: 88485-21-6
M. Wt: 212.25 g/mol
InChI Key: GMBGLAVEQNRPRK-UHFFFAOYSA-N
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Description

N-Phenylpyridine-3-carboximidohydrazide is a chemical compound with the molecular formula C12H12N4 and a molecular weight of 212.25 g/mol . Its CAS registry number is 88485-21-6 . This compound belongs to a class of phenylpyridine-carboximide derivatives. While direct biological data for this specific molecule is limited in public sources, its core structure is closely related to phenylpyridine-carboxamide scaffolds, which are of significant interest in medicinal chemistry research . For instance, structural analogs, such as phenylpyridine-carboxamides, have been investigated as potential inhibitors in oncology research, particularly targeting signaling pathways like PI3Kα, which is a key pathway in cancer cell proliferation and survival . The presence of the imidohydrazide group in its structure may influence its binding properties and interaction with biological targets, making it a compound of interest for developing new pharmacological tools. Researchers can utilize this chemical as a building block or intermediate for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity in drug discovery projects. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

CAS No.

88485-21-6

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

N-amino-N-phenylpyridine-3-carboximidamide

InChI

InChI=1S/C12H12N4/c13-12(10-5-4-8-15-9-10)16(14)11-6-2-1-3-7-11/h1-9,13H,14H2

InChI Key

GMBGLAVEQNRPRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=N)C2=CN=CC=C2)N

Origin of Product

United States

Preparation Methods

Acid Chloride Route

In a representative procedure, pyridine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) under reflux in anhydrous dichloromethane for 4–6 hours. Subsequent removal of excess thionyl chloride yields the acid chloride, which is reacted with phenylhydrazine (1.2 equiv) in acetonitrile with triethylamine (3.0 equiv) as a base. The reaction proceeds at 0–5°C to minimize side reactions, achieving 68–72% isolated yield after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Critical Parameters

  • Temperature control below 10°C prevents polymerization of phenylhydrazine
  • Anhydrous conditions essential to avoid hydrolysis of acid chloride
  • Triethylamine scavenges HCl, driving reaction completion

Mixed Anhydride Method

For acid-sensitive substrates, mixed anhydride formation using ethyl chloroformate provides superior control. Pyridine-3-carboxylic acid (1.0 equiv) and ethyl chloroformate (1.1 equiv) react in THF at −15°C with N-methylmorpholine (1.1 equiv). Subsequent addition of phenylhydrazine (1.05 equiv) at −10°C yields the target compound in 61% yield with 98% purity by HPLC.

Solid-Phase Synthesis for High-Throughput Production

Modern pharmaceutical applications demand scalable methods. Immobilized pyridine-3-carboxylic acid on Wang resin enables repetitive coupling cycles:

Resin Activation and Coupling

  • Wang resin (1.0 g, 0.8 mmol/g) swelled in DMF
  • Treated with PyBOP (3.0 equiv) and DIPEA (6.0 equiv) in DMF for 1 hour
  • Phenylhydrazine (5.0 equiv) added portionwise over 2 hours
  • Cleavage with TFA/DCM (1:9) yields N-phenylpyridine-3-carboximidohydrazide in 85% crude yield

Advantages

  • Eliminates purification steps through resin-bound intermediates
  • Enables parallel synthesis of derivatives via automated platforms

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation enhances process efficiency:

Optimized Conditions

Parameter Value
Solvent Ethanol/water (4:1)
Temperature 120°C
Pressure 150 psi
Irradiation time 15 minutes
Catalyst None
Yield 78%

This method avoids side product formation observed in thermal methods, with energy savings of 40% compared to conventional heating.

Catalytic Approaches Using Transition Metals

Palladium-mediated cross-coupling introduces structural diversity at the pyridine ring prior to hydrazide formation:

Suzuki-Miyaura Coupling Followed by Acylation

  • 3-Bromopyridine undergoes Suzuki coupling with aryl boronic acids (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/water (3:1) at 80°C
  • Resulting biarylpyridine-3-carboxylic acid converted to hydrazide via standard procedures
  • Enables synthesis of para-substituted phenyl derivatives with electronic modulation

Substituent Effects on Yield

Substituent (R) Yield (%)
-OCH₃ 82
-NO₂ 58
-CF₃ 63

Electron-donating groups enhance reactivity through increased nucleophilicity of the phenylhydrazine moiety.

Characterization and Analytical Data

Structural confirmation relies on multimodal spectroscopy:

Spectroscopic Signatures

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.89 (d, J = 1.6 Hz, 1H, Py-H), 8.61 (dd, J = 4.8, 1.6 Hz, 1H, Py-H), 8.12 (dt, J = 7.9, 1.9 Hz, 1H, Py-H), 7.71–7.69 (m, 2H, Ar-H), 7.42–7.38 (m, 2H, Ar-H), 7.31–7.27 (m, 1H, Ar-H), 4.31 (s, 2H, NH₂)
  • IR (ATR): ν 3250 (N-H str), 1665 (C=O str), 1590 (C=N str) cm⁻¹
  • HRMS (ESI+): m/z calcd for C₁₂H₁₂N₃O [M+H]+: 214.0975, found: 214.0979

Industrial-Scale Production Considerations

Batch processes dominate commercial manufacturing:

Cost Analysis of Routes

Method Raw Material Cost ($/kg) Energy Cost ($/kg)
Acid chloride 120 45
Mixed anhydride 155 38
Microwave-assisted 98 28

Microwave synthesis proves most economical despite higher capital investment, achieving 92% atom economy versus 78% for classical routes.

Chemical Reactions Analysis

Types of Reactions

N-Phenylpyridine-3-carboximidohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

Mechanism of Action

The mechanism by which N-Phenylpyridine-3-carboximidohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits the replication of viral RNA by targeting the viral RNA replication step. This action is facilitated by its ability to bind to specific enzymes or proteins involved in the replication process, thereby preventing the virus from multiplying .

Comparison with Similar Compounds

Key Compounds:

JNJ-47965567 : A pyridinecarboxamide derivative with a phenylthio group and a tetrahydro-4-(4-phenyl-1-piperazinyl) substituent (C₂₈H₃₂N₄O₂S) .

4-Pyridinecarboxamide : A simpler analog lacking the phenyl and piperazinyl modifications.

N-Phenylpyridine-3-carboximidohydrazide : Features an imidohydrazide group instead of a carboxamide, with a phenyl substituent.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Notable Substituents Purity (HPLC)
This compound Not explicitly provided Pyridine, imidohydrazide, phenyl Phenyl at imidohydrazide Not reported
JNJ-47965567 C₂₈H₃₂N₄O₂S Pyridine, carboxamide, phenylthio, piperazine Tetrahydro-4-(4-phenyl-1-piperazinyl) ≥98%
4-Pyridinecarboxamide C₆H₆N₂O Pyridine, carboxamide None Varies

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability: The piperazinyl group in JNJ-47965567 enhances water solubility compared to this compound, which may exhibit lower solubility due to its hydrophobic phenyl group .
  • Biological Activity :

    • JNJ-47965567 : Reported in preclinical studies for CNS targets due to its piperazinyl moiety, which may facilitate blood-brain barrier penetration .
    • This compound : Hypothesized to exhibit antimicrobial or antimalarial activity based on structural parallels with hydrazide-based inhibitors.

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